1-Methoxynaphthalene

Catalog No.
S597172
CAS No.
2216-69-5
M.F
C11H10O
M. Wt
158.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxynaphthalene

CAS Number

2216-69-5

Product Name

1-Methoxynaphthalene

IUPAC Name

1-methoxynaphthalene

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

InChI

InChI=1S/C11H10O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3

InChI Key

NQMUGNMMFTYOHK-UHFFFAOYSA-N

SMILES

Array

solubility

6.32e-05 M

Synonyms

1-Naphthol Methyl Ether; 1-Naphthyl Methyl Ether; Methyl 1-Naphthyl Ether; NSC 5530; α-Methoxynaphthalene; α-Naphthyl Methyl Ether

Canonical SMILES

COC1=CC=CC2=CC=CC=C21

The exact mass of the compound 1-Methoxynaphthalene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.32e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5530. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

1-Methoxynaphthalene (CAS 2216-69-5), also known as alpha-naphthyl methyl ether, is a highly activated aromatic building block utilized in advanced organic synthesis, photoredox catalysis, and materials science. By masking the hydroxyl group of 1-naphthol with a methyl ether, this compound provides a stable, electron-rich naphthalene core that is highly susceptible to electrophilic aromatic substitution and anodic oxidation. Its procurement relevance is driven by its strong alpha-directing effects, lowered oxidation potential relative to unsubstituted naphthalene, and predictable regioselectivity in Friedel-Crafts acylations. These properties make it an indispensable precursor for 1,4-disubstituted naphthalenes, molecular motors, and specialized optoelectronic materials where precise structural control and electrochemical stability are required[1].

Substituting 1-methoxynaphthalene with its positional isomer, 2-methoxynaphthalene, or its unprotected precursor, 1-naphthol, fundamentally alters reaction pathways and product distributions. 2-Methoxynaphthalene directs electrophiles primarily to the 6- or 1-positions, failing to provide the 1,4-substitution pattern critical for many downstream targets. Meanwhile, utilizing 1-naphthol directly in oxidative or alkylation workflows often leads to complex mixtures of O-alkylated and C-alkylated products, as well as rapid over-oxidation to quinonoid byproducts. Furthermore, unsubstituted naphthalene lacks the electron-donating activation required for mild photoredox quenching and low-potential anodic oxidations, necessitating harsher conditions that compromise functional group tolerance and overall yield [1].

Regioselective Superiority in Friedel-Crafts Acylation

In Friedel-Crafts acylation reactions using solid acid catalysts or rare-earth triflates, the position of the methoxy group strictly dictates the substitution pattern. 1-Methoxynaphthalene undergoes acylation to yield 1-acetyl-4-methoxynaphthalene in near-quantitative yields (>90%) due to the strong resonance activation at the para-position. In contrast, 2-methoxynaphthalene yields a mixture of 2-acetyl-6-methoxynaphthalene and 1-acetyl-2-methoxynaphthalene, while unsubstituted naphthalene requires significantly harsher Lewis acids and longer reaction times to achieve comparable conversions [1].

Evidence DimensionRegiochemical yield in Friedel-Crafts acylation
Target Compound Data>90% yield of 1-acetyl-4-methoxynaphthalene
Comparator Or Baseline2-Methoxynaphthalene yields 2,6- and 1,2-isomers; Naphthalene shows low reactivity
Quantified DifferenceExclusive 1,4-substitution pattern vs mixed/shifted regiochemistry
ConditionsAcetic anhydride, solid acid or rare-earth triflate catalysts, mild temperatures

Ensures predictable, high-yield synthesis of 1,4-disubstituted naphthalene building blocks, eliminating costly downstream isomer separation.

Enhanced Efficiency in Photoredox and Electrochemical Oxidation

The electron-donating methoxy group significantly lowers the oxidation potential of the naphthalene ring, making 1-methoxynaphthalene an excellent electron donor and substrate for anodic oxidation. In photoredox catalytic cycles utilizing Cr(III) complexes, 1-methoxynaphthalene undergoes highly efficient reductive quenching and selective bromination, achieving up to 91% yield of 1-bromo-4-methoxynaphthalene. Unsubstituted naphthalene lacks this degree of electronic activation, rendering it an ineffective quencher in mild visible-light photoredox systems and requiring substantially higher anodic potentials that risk solvent or electrolyte degradation [1].

Evidence DimensionPhotoredox bromination yield and quenching efficiency
Target Compound Data91% yield of selectively brominated product (1-bromo-4-methoxynaphthalene)
Comparator Or BaselineNaphthalene (requires higher oxidation potential, poor quenching in mild systems)
Quantified DifferenceHigh conversion under mild visible-light conditions vs negligible reactivity
ConditionsCr(III) polypyridine photocatalyst, 415 nm irradiation, acetonitrile solvent

Allows chemists to utilize mild, visible-light-driven photoredox conditions, improving process safety and functional group tolerance.

Prevention of Over-Oxidation and O-Alkylation in Precursor Workflows

When synthesizing advanced binaphthyls or naphthoquinones, the choice of starting material dictates process viability. 1-Naphthol is highly susceptible to over-oxidation and competitive O-alkylation. By employing 1-methoxynaphthalene, the oxygen is masked, directing reactivity strictly to the aromatic carbon framework. During anodic oxidation on modified TEMPO electrodes, 1-methoxynaphthalene is quantitatively oxidized to the corresponding 1,1'-binaphthyls with >90% current efficiency, without the rapid electrode fouling or complex degradation pathways typically observed with free 1-naphthol [1].

Evidence DimensionCurrent efficiency and product stability in anodic coupling
Target Compound Data>90% current efficiency for clean C-C coupled binaphthyls
Comparator Or Baseline1-Naphthol (prone to complex degradation and O-coupled byproducts)
Quantified DifferenceNear-quantitative selective coupling vs complex mixture formation
ConditionsElectrocatalytic oxidation using TEMPO-modified electrodes

Drastically improves processability and reproducibility in electrochemical manufacturing by preventing precursor degradation.

Distinct Excimer Formation Dynamics for Optoelectronics

In the development of fluorescent probes and organic optoelectronics, excimer formation dynamics are critical. Jet-cooled supersonic expansion studies reveal that 1-methoxynaphthalene forms isomeric mixed dimers that exhibit excimer fluorescence with a uniquely low reorganization barrier. The energy gap between the S1 states of naphthalene and 1-methoxynaphthalene is approximately 350 cm^-1. Unlike pure naphthalene dimers, which require a strict stack configuration to emit excimer fluorescence, 1-methoxynaphthalene dimers can transition from locally excited states to excimer states with minimal excess vibrational energy, providing highly tunable emission profiles [1].

Evidence DimensionExcimer formation reorganization barrier
Target Compound DataLow barrier, excimer emission occurs with minimal excess vibrational energy
Comparator Or BaselineNaphthalene dimers (require strict stack configuration and specific excitation)
Quantified Difference~350 cm^-1 S1 energy gap and broader excimer emission accessibility
ConditionsSupersonic jet expansion, laser-induced fluorescence excitation

Provides materials scientists with a more versatile fluorophore for designing tunable optoelectronic devices and excimer-based sensors.

Synthesis of Molecular Motors and 1,4-Disubstituted Naphthalenes

Leveraging its exclusive para-directing capability in Friedel-Crafts acylations, 1-methoxynaphthalene is the premier starting material for constructing the 'top-half' ketone building blocks required for light-driven molecular motors and advanced pharmaceutical intermediates [1].

Photoredox Catalysis and Electrochemical Synthesis

Due to its lowered oxidation potential, it serves as an excellent substrate and redox shuttle in visible-light photoredox methodologies (e.g., Cr-catalyzed brominations) and anodic couplings to form binaphthyls without requiring harsh overpotentials[2].

Protected Intermediate for Naphthoquinone Derivatives

It acts as a stable, process-friendly alternative to 1-naphthol in the synthesis of prenyl naphthalen-ols and vitamin K analogs, avoiding the over-oxidation and O-alkylation pitfalls of unprotected phenols during scale-up [3].

Precursor for Advanced Optoelectronic Materials

Its unique excimer formation dynamics and tunable fluorescence make it an ideal core structure for developing organic light-emitting diodes (OLEDs) and fluorescent sensors that rely on specific emission profiles [4].

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

158.073164938 Da

Monoisotopic Mass

158.073164938 Da

Boiling Point

269.0 °C

Heavy Atom Count

12

LogP

3.45 (LogP)

UNII

DG2EOL57LF

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

2216-69-5

Wikipedia

1-methoxynaphthalene

Biological Half Life

2.45 Days

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Naphthalene, 1-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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